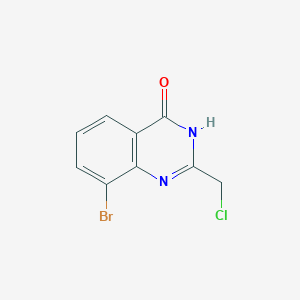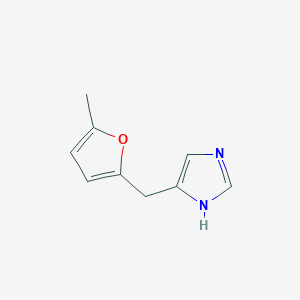
5-(aminomethyl)-N-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)-N-methylfuran-3-carboxamide is a chemical compound that belongs to the class of furan derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound consists of a furan ring substituted with an aminomethyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methylfuran-3-carboxamide typically involves the reductive amination of 5-hydroxymethylfurfural (HMF). One common method includes the use of aqueous ammonia and a non-noble metal catalyst such as Ni/SBA-15. The reaction conditions involve the direct reductive amination of HMF to produce the desired compound .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalyst and reaction parameters is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-(aminomethyl)-N-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted furan derivatives.
Aplicaciones Científicas De Investigación
5-(aminomethyl)-N-methylfuran-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its functional groups.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)-N-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring provides a stable framework for these interactions, making the compound effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid (AMFC): A similar compound with a carboxylic acid group instead of a carboxamide group.
2,5-bis(aminomethyl)furan (BAMF): A furan derivative with two aminomethyl groups.
Uniqueness
5-(aminomethyl)-N-methylfuran-3-carboxamide is unique due to its specific substitution pattern, which provides distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
5-(aminomethyl)-N-methylfuran-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-9-7(10)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3,(H,9,10) |
Clave InChI |
FWJJBJSRDWAPHW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=COC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)
![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)

![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)



![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)


